4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride
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Overview
Description
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with ethenyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the use of 2,6-lutidine as a starting material. The process includes oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by reduction with sodium borohydride/iodine in tetrahydrofuran to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using recombinant microbial whole cells as catalysts. This method offers a more sustainable alternative to traditional multistep organic synthesis protocols, enabling higher yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of alkyl or acyl-substituted pyridine derivatives.
Scientific Research Applications
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal complexes.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
4-Vinylpyridine: Contains a vinyl group similar to the ethenyl group in the target compound but lacks hydroxymethyl substitutions.
Uniqueness
4-Ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to its combination of ethenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
60331-33-1 |
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Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-ethenyl-2,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-7-6(4-11)3-10-8(5-12)9(7)13;/h2-3,11-13H,1,4-5H2;1H |
InChI Key |
SDQOUCQAYNXVRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=NC=C1CO)CO)O.Cl |
Origin of Product |
United States |
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